Gemcitabine Triphosphate Ditriethylamine is a phosphorylated derivative of gemcitabine, a nucleoside analog widely used in chemotherapy, particularly for treating various carcinomas, including pancreatic cancer. This compound is significant due to its role as an active metabolite of gemcitabine, contributing to its therapeutic efficacy. The triphosphate form of gemcitabine is essential for its incorporation into DNA, leading to cytotoxic effects on rapidly dividing cancer cells.
Gemcitabine Triphosphate Ditriethylamine is synthesized from gemcitabine hydrochloride through phosphorylation processes, which convert the nucleoside into its active triphosphate form. This compound is often studied in the context of drug delivery systems and pharmacokinetics.
The synthesis of Gemcitabine Triphosphate Ditriethylamine involves several steps:
The synthesis typically employs techniques such as liquid chromatography-mass spectrometry (LC-MS) for purification and analysis of the final product. The reaction conditions, including temperature and pH, are critical for optimizing yield and purity.
Gemcitabine Triphosphate Ditriethylamine has a complex structure characterized by:
The structure consists of a ribose sugar moiety attached to a difluorinated cytidine base, with three phosphate groups linked through phosphoester bonds.
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm its conformation and functional groups.
Gemcitabine Triphosphate Ditriethylamine participates in several biochemical reactions:
The kinetics of these reactions can be studied using enzyme assays and spectrophotometric methods to monitor product formation and substrate depletion.
Gemcitabine Triphosphate Ditriethylamine exerts its cytotoxic effects primarily through:
Studies have shown that the accumulation of Gemcitabine Triphosphate in cancer cells correlates with increased cytotoxicity, highlighting its importance in therapeutic efficacy against malignancies.
Relevant analyses include stability studies under various conditions and solubility tests in different solvents.
Gemcitabine Triphosphate Ditriethylamine is primarily used in:
Research continues into optimizing its use in combination therapies and improving delivery methods through novel drug formulation techniques, including sonoporation and other advanced drug delivery systems .
Gemcitabine triphosphate ditriethylamine (chemical formula: C₂₁H₄₄F₂N₅O₁₃P₃; molecular weight: 705.52 g/mol) is a salt derivative of gemcitabine triphosphate (dFdCTP), the biologically active metabolite of the anticancer prodrug gemcitabine [2] [8]. This compound stabilizes the labile triphosphate moiety through ionic bonding with two triethylamine molecules, enhancing its suitability for pharmaceutical applications and research [2] [5]. Unlike gemcitabine, which requires intracellular phosphorylation for activation, gemcitabine triphosphate ditriethylamine represents the terminal effector form capable of direct integration into DNA synthesis pathways [1] [10]. Its development addresses key limitations of conventional gemcitabine therapy, including metabolic instability, transporter-dependent cellular uptake, and enzymatic deactivation [7] [10].
Gemcitabine triphosphate ditriethylamine serves as the cytotoxic engine within antimetabolite chemotherapy regimens. Its mechanisms of action include:
Table 1: Mechanisms of Gemcitabine Triphosphate in Cancer Cells
Mechanism | Molecular Target | Biological Consequence |
---|---|---|
DNA Incorporation | DNA polymerase | Chain termination & impaired DNA repair |
RNR Inhibition | Ribonucleotide reductase | Depletion of dATP/dCTP pools |
Self-Potentiation | dCMP deaminase | Reduced deamination to inactive dFdU |
Overcoming therapeutic resistance remains a critical application. Gemcitabine resistance arises from:
Nanoparticle delivery systems like Lipid-Calcium-Phosphate (LCP) nanoparticles encapsulate gemcitabine triphosphate ditriethylamine to bypass these barriers. LCP particles facilitate receptor-mediated endocytosis and endosomal escape via pH-sensitive calcium phosphate dissolution, delivering active dFdCTP directly to the cytoplasm. Preclinical studies show 3-fold higher tumor apoptosis induction compared to free gemcitabine in pancreatic cancer models [1].
Table 2: Resistance Factors Addressed by Gemcitabine Triphosphate Formulations
Resistance Mechanism | Free Gemcitabine Limitation | dFdCTP Ditriethylamine Strategy |
---|---|---|
Nucleoside transporter loss | Reduced cellular uptake | Bypasses transporters via nanocarriers |
dCK deficiency | Impaired phosphorylation | Delivers pre-activated triphosphate |
CDA overexpression | Rapid deamination to dFdU | Avoids deamination step |
ABC efflux upregulation | Reduced intracellular retention | Enhanced cellular accumulation via nanoparticles |
The molecular architecture of gemcitabine triphosphate ditriethylamine underpins its pharmacological advantages:
Table 3: Physicochemical Properties of Gemcitabine Triphosphate Ditriethylamine
Property | Value | Functional Implication |
---|---|---|
Molecular weight | 705.52 g/mol | Optimal for nanoparticle encapsulation |
Water solubility | >50 mg/mL | Enables aqueous-based formulations |
Charge at pH 7.4 | Anionic (core) / Cationic (counterions) | Facilitates ionic complexation with delivery systems |
Stability in buffer | t½ > 24 hours (pH 7.4) | Reduces premature degradation in circulation |
Comparative studies reveal superior intracellular accumulation versus other nucleoside triphosphates. In acute myeloid leukemia cells, gemcitabine triphosphate achieves 7.3–61.2-fold higher levels than cytarabine triphosphate, correlating with narrower IC₅₀ ranges (typically <65 nM) across cancer lineages [2]. This stems from:
Prodrug strategies like phosphoramidate ProTides (e.g., γ-masked triphosphates) leverage the ditriethylamine salt’s reactivity. These modify the terminal phosphate with aryl/amino acid esters, enabling passive cellular entry and intracellular enzymatic activation [9].
The evolution of gemcitabine triphosphate ditriethylamine reflects three key milestones:
Table 4: Historical Timeline of Key Developments
Year | Development | Significance |
---|---|---|
1983 | Gemcitabine first synthesized | Foundation for triphosphate derivative development |
1995 | Gemcitabine approved for pancreatic cancer | Clinical validation of parent compound |
2008 | First dFdCTP triethylamine salt synthesis | Enabled preclinical studies of active metabolite |
2012 | H-gemcitabine prodrug reported | Demonstrated tumor targeting via extracellular DNA |
2013 | LCP nanoparticle delivery system developed | Solved cellular uptake and stability challenges |
2020 | 4’-fluoro-dFdCTP ProTides for antiviral use | Expanded application beyond oncology |
Current research explores hybrid molecules like DNA-binding agent conjugates and coordination polymers for tumor microenvironment targeting. These innovations aim to leverage the ditriethylamine salt’s compatibility with advanced drug delivery platforms while minimizing systemic exposure [1] [6].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7